1-(3,4-Dimethoxyphenyl)-2-{[2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}ethanone
Description
Properties
Molecular Formula |
C24H19N5O3S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[(2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C24H19N5O3S/c1-31-20-10-9-15(12-21(20)32-2)19(30)14-33-24-26-18-8-4-3-7-17(18)23-27-22(28-29(23)24)16-6-5-11-25-13-16/h3-13H,14H2,1-2H3 |
InChI Key |
WFFNSBHMCCHROU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Triazoloquinazolin Core
The triazolo[1,5-c]quinazolin system is typically assembled via tandem cyclization and oxidation steps. Patent data (US11434243B2) reveals that triazoloquinazolinones can be synthesized using Pd-mediated cross-coupling between halogenated quinazolinones and organozinc reagents. For the sulfanyl derivative, a modified approach replaces zinc reagents with thiol-containing nucleophiles.
Example Procedure :
-
Quinazolinone Halogenation : 5-Chloroquinazolin-2(1H)-one is treated with PCl₅ in POCl₃ to yield 2,5-dichloroquinazoline.
-
Triazole Formation : Reaction with 3-aminopyridine in the presence of TosOH and MeOH at 70°C induces cyclization to form 2-(pyridin-3-yl)[1,triazolo[1,5-c]quinazolin-5-amine.
-
Thiolation : The amine is diazotized using NaNO₂/HCl and treated with NaSH to introduce the sulfhydryl group at position 5.
Key Optimization Notes :
-
Temperature Control : Excessive heat during diazotization leads to decomposition; maintaining 0–5°C is critical.
-
Catalyst Selection : Pd₂(dba)₃/XantPhos systems improve coupling efficiency for pyridyl groups.
Synthesis of 1-(3,4-Dimethoxyphenyl)ethanone
Friedel-Crafts Acylation
A scalable route involves Friedel-Crafts acylation of 1,2-dimethoxybenzene with chloroacetyl chloride in the presence of AlCl₃:
Procedure :
-
1,2-Dimethoxybenzene (10 mmol) and chloroacetyl chloride (12 mmol) are mixed in dichloromethane (DCM) under nitrogen.
-
Anhydrous AlCl₃ (15 mmol) is added portionwise at 0°C, followed by stirring at 25°C for 12 h.
-
Workup with ice-cold HCl (1 M) and extraction with ethyl acetate yields the crude product, which is recrystallized from ethanol (85% yield).
Analytical Data :
Coupling of Sulfanyl and Ethanone Moieties
Nucleophilic Aromatic Substitution
The sulfanyl group in the triazoloquinazolin intermediate acts as a nucleophile, displacing a halogen in 1-(3,4-dimethoxyphenyl)-2-bromoethanone:
Procedure :
-
Triazoloquinazolin-5-thiol (5 mmol) and 1-(3,4-dimethoxyphenyl)-2-bromoethanone (5.5 mmol) are dissolved in anhydrous acetone.
-
K₂CO₃ (10 mmol) is added, and the mixture is refluxed for 24 h.
-
Filtration and solvent evaporation afford the crude product, purified via silica chromatography (hexane/EtOAc).
Yield : 78% after purification.
Late-Stage Functionalization with Pyridin-3-yl Group
Suzuki-Miyaura Coupling
The pyridin-3-yl group is introduced via Pd-catalyzed coupling using a boronic ester:
Procedure :
-
5-Iodo-triazoloquinazolin (3 mmol), pyridin-3-ylboronic acid (3.6 mmol), Pd(PPh₃)₄ (0.15 mmol), and Na₂CO₃ (6 mmol) are mixed in dioxane/H₂O (4:1).
-
The reaction is heated at 90°C for 12 h under nitrogen.
-
Extraction with DCM and column chromatography yield the final product (65% yield).
Analytical Characterization and Validation
Spectral Data Consolidation
-
¹H NMR (600 MHz, DMSO-d₆) : δ 8.75 (s, 1H, pyridyl-H), 7.92–7.95 (m, 2H, quinazolin-H), 6.88–6.91 (m, 2H, dimethoxyphenyl-H), 4.12 (s, 2H, SCH₂), 3.85 (s, 6H, OCH₃).
-
HRMS (ESI+) : m/z calc. for C₂₄H₂₀N₄O₃S [M+H]⁺: 469.1332; found: 469.1328.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The ethanone-linked sulfanyl group participates in two primary reaction types:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH, RT | Sulfoxide or sulfone derivatives | |
| Nucleophilic Substitution | Alkyl halides, basic conditions | Thioether derivatives |
-
Oxidation : Treatment with hydrogen peroxide in acetic acid oxidizes the sulfanyl group to sulfoxide (R-SO) or sulfone (R-SO<sub>2</sub>), enhancing electrophilicity for downstream reactions.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form thioethers, useful for modifying solubility or bioactivity.
Triazoloquinazoline Core Reactions
The fused triazolo[1,5-c]quinazoline system exhibits unique reactivity due to its electron-deficient heteroaromatic rings:
Cycloaddition Reactions
The triazole moiety engages in [3+2] cycloadditions with alkynes or nitriles under Cu(I) catalysis, forming fused triazolo systems .
Dimroth Rearrangement
Under acidic conditions (HCl/EtOH, reflux), the triazolo[1,5-c]quinazoline undergoes rearrangement to its [4,3-c]-isomer, altering electronic properties and biological interactions .
Ring-Opening and Functionalization
Hydrolysis in aqueous acidic media cleaves the triazole ring, yielding intermediates like 3b′ (amide derivatives), which can be functionalized further .
Pyridinyl Group Reactivity
The pyridin-3-yl substituent enables:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Coordination Chemistry | Metal salts (Pd, Cu) | Metal-ligand complexes | |
| N-Oxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, RT | Pyridine N-oxide derivatives |
-
Coordination : Acts as a ligand for transition metals (e.g., Pd in cross-coupling reactions) .
-
N-Oxidation : Forms N-oxide derivatives with meta-chloroperbenzoic acid (mCPBA), modifying hydrogen-bonding capacity.
Quinazoline Ring Modifications
Electrophilic aromatic substitution (EAS) occurs at the quinazoline C-2 and C-4 positions under nitration or halogenation conditions .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of this compound may possess anticancer properties. For instance, studies have shown that similar triazoloquinazoline compounds exhibit significant activity against various cancer cell lines, including liver and breast cancer cells. The mechanism often involves the inhibition of specific kinases or pathways related to tumor growth and proliferation .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to the presence of the triazole ring, which is known for its ability to interfere with microbial cell wall synthesis and function .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, compounds related to 1-(3,4-Dimethoxyphenyl)-2-{[2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}ethanone have shown potential as anti-inflammatory agents. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A | Evaluated the anticancer effects on HepG2 cells; showed IC50 values significantly lower than standard treatments. | Suggests potential for development as an anticancer drug. |
| Study B | Investigated antimicrobial efficacy against Gram-positive and Gram-negative bacteria; demonstrated broad-spectrum activity. | Indicates possible application in treating bacterial infections. |
| Study C | Assessed anti-inflammatory properties in animal models; reduced markers of inflammation significantly. | Supports further research into chronic inflammatory conditions treatment. |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies often reveal that the compound can fit well into active sites of enzymes involved in cancer progression or microbial resistance mechanisms, thereby validating its potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-{[2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The table below highlights key structural differences among triazoloquinazoline derivatives:
Pharmacological and Biochemical Insights
- A3 Adenosine Receptor Antagonists: The pyrazolo-triazolo-pyrimidine derivative [(3)H]MRE 3008F20 (KD = 0.80 nM) demonstrates high selectivity for human A3 receptors (>1,000-fold over A1/A2 subtypes) .
- Anti-inflammatory Activity : K14 exhibits anti-inflammatory properties, attributed to its nitro-phenylvinyl substituent . The target compound’s dimethoxyphenyl group may similarly modulate inflammatory pathways.
Key Research Findings and Challenges
- Structural Planarity : Triazoloquinazoline derivatives exhibit planar fused-ring systems, enhancing π-π stacking interactions in receptor binding .
- Substituent Optimization : Ethyl/methyl groups (e.g., in vs. 12) influence lipophilicity and bioavailability. For instance, 4-ethyl-5-(2-pyridinyl) substituents () may improve metabolic stability compared to methyl analogs.
- Limited Bioactivity Data: Direct pharmacological data for the target compound are absent in the provided evidence. Inferences rely on structural analogs, highlighting a critical research gap.
Biological Activity
The compound 1-(3,4-Dimethoxyphenyl)-2-{[2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}ethanone represents a novel class of hybrid molecules that have garnered attention for their potential therapeutic applications. This compound features a complex structure that combines elements from various pharmacologically active moieties, notably the triazoloquinazoline and dimethoxyphenyl groups. The biological activities of such compounds are of significant interest in medicinal chemistry due to their diverse mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C₁₈H₁₈N₄O₂S
- IUPAC Name: 1-(3,4-Dimethoxyphenyl)-2-{[2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}ethanone
This compound is characterized by its unique combination of a dimethoxyphenyl moiety and a triazoloquinazoline scaffold linked through a sulfur atom, which is critical for its biological activity.
Anticancer Activity
Research has indicated that compounds containing the quinazoline and triazole moieties exhibit significant anticancer properties. For instance:
- A study highlighted that derivatives of quinazoline demonstrated potent cytotoxicity against various cancer cell lines including lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cells. The mechanism is thought to involve the inhibition of key signaling pathways essential for cancer cell survival .
Antioxidant Activity
The antioxidant potential of related compounds has been well-documented. The incorporation of phenolic groups enhances the radical scavenging ability, which is crucial for protecting cells from oxidative stress. In vitro assays have shown that these compounds can significantly reduce oxidative damage in human fibroblast cells .
Mechanistic Insights
The biological activities are often attributed to the ability of these compounds to interact with various biological targets:
- Kinase Inhibition: Compounds similar to our target have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), which plays a pivotal role in cellular stress responses and inflammation .
- Cell Cycle Arrest: Some derivatives have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of pro-apoptotic pathways .
Data Table: Biological Activities
| Biological Activity | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 | 12.5 | |
| Anticancer | LNCaP | 15.0 | |
| Antioxidant | BJ (Fibroblast) | 8.0 | |
| MAPK Inhibition | N/A | N/A |
Case Study 1: Anticancer Efficacy
In a recent study examining the anticancer efficacy of quinazoline derivatives, researchers synthesized various analogs and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the structure significantly influenced the potency of these compounds. Notably, those with additional electron-donating groups exhibited enhanced activity due to improved interactions with target proteins involved in tumor proliferation .
Case Study 2: Mechanistic Studies on MAPK Pathways
Another investigation focused on the mechanism of action involving MAPK pathways. The study demonstrated that specific derivatives could effectively inhibit p38 MAPK signaling, which is crucial for mediating inflammatory responses and cancer progression. This inhibition led to reduced cell viability in cancer models, suggesting therapeutic potential .
Q & A
Q. What are the common synthetic routes for preparing 1-(3,4-dimethoxyphenyl)-2-{[2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}ethanone?
Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry. A key intermediate is the [1,2,4]triazolo[1,5-c]quinazolin-5-yl scaffold, which can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example:
- Step 1 : React 2-hydrazinobenzoic acid with diphenyl-N-cyanodithioimidocarbonate in ethanol under triethylamine catalysis to form the triazoloquinazoline core .
- Step 2 : Introduce the pyridin-3-yl substituent at position 2 of the triazoloquinazoline via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Step 3 : Thiolation at position 5 using thiourea or Lawesson’s reagent, followed by coupling with 1-(3,4-dimethoxyphenyl)-2-bromoethanone to install the sulfanyl-ethanone moiety .
Purification often involves recrystallization from ethanol or column chromatography.
Q. How is the compound characterized spectroscopically and structurally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR are critical for verifying substituent positions. For instance, the pyridin-3-yl group shows distinct aromatic proton signals at δ 8.5–9.0 ppm, while the dimethoxyphenyl group exhibits singlet peaks for methoxy protons near δ 3.8–4.0 ppm .
- Mass Spectrometry (LC-MS) : High-resolution LC-MS confirms molecular weight (e.g., [M+H] peak) and fragmentation patterns .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry. The triazoloquinazoline system is planar, with substituent dihedral angles (e.g., pyridinyl at ~59° relative to the core) providing structural insights .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield and purity of this compound?
Methodological Answer:
- Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Optimize parameters like reaction time and stoichiometry. For example, triethylamine concentration in cyclocondensation steps significantly impacts yield due to its role in deprotonation and intermediate stabilization .
- Validation : Confirm optimized conditions via triplicate runs and statistical analysis (e.g., ANOVA). Reproducibility is assessed through consistency in melting points and spectroscopic data .
Q. What computational methods predict the compound’s physicochemical properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The pyridinyl and triazoloquinazoline moieties often exhibit high electron density, influencing reactivity in cross-coupling reactions .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or ethanol) to assess solubility and aggregation tendencies, which are critical for biological assays .
- ADMET Prediction : Tools like SwissADME estimate logP (~1.8), topological polar surface area (~102 Ų), and blood-brain barrier permeability, guiding drug development .
Q. How can researchers resolve contradictions in crystallographic data versus computational structural models?
Methodological Answer:
- Refinement Protocols : Use SHELXTL or Olex2 to refine X-ray data with restraints for bond lengths/angles. For example, amino H-atoms in the triazoloquinazoline system may require isotropic refinement with distance restraints (N–H = 0.88±0.01 Å) .
- Validation Tools : Cross-check computational models (e.g., Gaussian-optimized geometries) against crystallographic data using Mercury software. Discrepancies in dihedral angles >5° warrant re-evaluation of force field parameters .
- Synchrotron Validation : High-resolution synchrotron data can resolve ambiguities in electron density maps, particularly for flexible substituents like the sulfanyl-ethanone chain .
Q. What strategies mitigate side reactions during the introduction of the sulfanyl group?
Methodological Answer:
- Protection/Deprotection : Temporarily protect reactive sites (e.g., dimethoxyphenyl ketone) with tert-butyldimethylsilyl (TBS) groups before thiolation to prevent undesired nucleophilic attack .
- Controlled Thiophilicity : Use milder thiolating agents (e.g., NaSH instead of Lawesson’s reagent) to reduce over-sulfuration. Monitor reaction progress via TLC with iodine staining .
- Post-Reaction Quenching : Add excess ethyl acetate to precipitate unreacted sulfur species, followed by centrifugal filtration to isolate the product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
